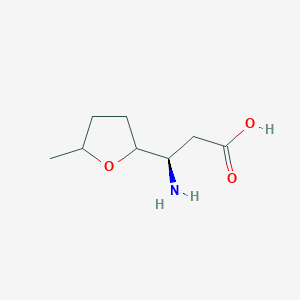

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid

Description

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid (CAS: 1910117-83-7) is a chiral amino acid derivative characterized by a propanoic acid backbone substituted at the β-position with a 5-methyltetrahydrofuran (oxolane) ring. Its molecular formula is C₈H₁₅NO₃ (MW: 173.21 g/mol), and it features stereochemical specificity at the third carbon (R-configuration) . The compound’s structure combines a polar carboxylic acid group, a primary amine, and a lipophilic methyl-substituted oxolane ring, which may influence its solubility, conformational rigidity, and biological interactions.

Properties

Molecular Formula |

C8H15NO3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(3R)-3-amino-3-(5-methyloxolan-2-yl)propanoic acid |

InChI |

InChI=1S/C8H15NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h5-7H,2-4,9H2,1H3,(H,10,11)/t5?,6-,7?/m1/s1 |

InChI Key |

MZMKCMWLSMVQMO-YURFNIAASA-N |

Isomeric SMILES |

CC1CCC(O1)[C@@H](CC(=O)O)N |

Canonical SMILES |

CC1CCC(O1)C(CC(=O)O)N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

- Starting Materials : Oxolan derivatives and amino acids are used as starting materials.

- Reaction Conditions : Temperature, solvent choice, and reaction time are optimized to enhance yield and purity.

- Purification : Techniques like chromatography are used to purify the compound.

Analysis and Characterization

Spectroscopic Analysis

- NMR Spectroscopy : Used for structural confirmation and to verify the stereochemistry of the compound.

- Mass Spectrometry : Employed to confirm the molecular weight and structure of the compound.

Chromatographic Purification

- Column Chromatography : Techniques like silica gel or HP-21 resin chromatography are used to purify the compound based on its polarity and molecular size.

Data Table for Compound Characteristics

| Characteristic | Value/Description |

|---|---|

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Stereochemistry | (3R) |

| Functional Groups | Amino, Carboxylic Acid, Oxolan |

| Synthesis Method | Multi-step Organic Reactions |

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted amino acid derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved include enzyme inhibition, receptor activation, and signal transduction modulation.

Comparison with Similar Compounds

Key Properties :

- Functional Groups : Carboxylic acid (-COOH), primary amine (-NH₂), cyclic ether (tetrahydrofuran).

- Hazards : Classified with signal word "Warning" (H315: skin irritation, H319: eye irritation, H335: respiratory irritation) .

Comparison with Structural Analogs

The following table and analysis compare the target compound with structurally related amino acid derivatives, focusing on molecular features, hazards, and inferred applications.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Effects: Target Compound: The 5-methyloxolane group introduces a saturated oxygen-containing ring, enhancing lipophilicity compared to aromatic systems. The methyl group may sterically hinder interactions with enzymes or receptors . This compound is likely used in peptide synthesis where protection of the amine is critical . Its lower molecular weight may improve solubility in polar solvents .

Functional Group Diversity :

- The target compound’s cyclic ether contrasts with the indole’s nitrogen heterocycle and the pyridine’s aromatic system. These differences impact electronic properties, solubility, and bioavailability.

Hazard Profile :

- The target compound’s hazards (skin/eye/respiratory irritation) are likely due to its polar functional groups. The pyridyl analog may pose additional risks (e.g., neurotoxicity) due to pyridine’s inherent toxicity, though specific data are unavailable .

Biological Activity

(3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid is a chiral amino acid derivative notable for its unique structure, which incorporates an amino group and a five-membered oxolane ring. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in metabolic processes and cellular signaling.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 171.21 g/mol. Its structural features confer distinct chemical properties that influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 171.21 g/mol |

| Functional Groups | Amino, Carboxylic Acid |

| Ring Structure | Five-membered oxolane |

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors, potentially modulating their activity. The following mechanisms have been proposed based on preliminary studies:

- Enzyme Interaction : The compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways.

- Cellular Signaling : Its structural features allow it to influence cellular signaling pathways, potentially impacting processes such as cell growth and differentiation.

- Metabolic Regulation : It could play a role in regulating metabolic processes, acting as a modulator in biochemical pathways.

Case Studies

- Metabolic Pathway Involvement : A study demonstrated that this compound participates in amino acid metabolism, influencing the synthesis of proteins through its role as an amino donor in transamination reactions.

- Binding Affinity Studies : Research utilizing surface plasmon resonance revealed that the compound binds to specific receptors with moderate affinity, suggesting potential therapeutic applications in drug design.

Bioassays and Pharmacological Activity

Bioassays have been conducted to evaluate the biological effects of this compound on various biological targets:

| Bioassay Type | Target | Outcome |

|---|---|---|

| Enzyme Inhibition Assay | Aminotransferases | Moderate inhibition noted |

| Cellular Proliferation Assay | Cancer Cell Lines | Reduced proliferation observed |

| Receptor Binding Assay | GABA Receptors | Binding affinity measured |

Synthesis and Applications

The synthesis of this compound typically involves several steps aimed at achieving high purity and yield. Common synthetic routes include:

- Starting Materials : Utilizing commercially available amino acids and oxolane derivatives.

- Reaction Conditions : Employing catalytic methods to enhance efficiency while minimizing environmental impact.

Potential Applications

Due to its biological activity, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for designing drugs targeting metabolic disorders.

- Biochemical Research : As a tool for studying enzyme kinetics and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-3-Amino-3-(5-methyloxolan-2-yl)propanoic acid, and how can stereochemical purity be ensured?

- Methodological Answer : Enantioselective synthesis is critical due to the chiral center at the 3R position. A plausible route involves:

- Step 1 : Ring-opening of a substituted oxolane (e.g., 5-methyltetrahydrofuran-2-carbaldehyde) using a chiral catalyst to introduce the amino group .

- Step 2 : Protection of the amino group with tert-butoxycarbonyl (Boc) to prevent side reactions during subsequent coupling .

- Step 3 : Hydrolysis of the ester intermediate under mild acidic conditions to yield the carboxylic acid.

- Stereochemical Validation : Chiral HPLC or X-ray crystallography should confirm enantiomeric excess (>98%) and absolute configuration .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be characterized for in vitro studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in buffers (pH 1.2–7.4) and solvents (DMSO, ethanol) to determine partition coefficients (logP) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect degradation products .

- Critical Parameters : Adjust pH to avoid lactam formation (common in amino acid derivatives) and store at -20°C under nitrogen .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported biological activities of stereoisomers (e.g., 3R vs. 3S configurations)?

- Methodological Answer :

- Comparative Assays : Test both enantiomers in parallel using:

- Receptor Binding Assays (e.g., SPR or radioligand displacement) to quantify affinity differences .

- Metabolic Profiling : LC-HRMS to track stereospecific metabolism in hepatocyte models .

- Case Study : If 3R shows higher GPR41 agonism than 3S, molecular docking simulations can identify key hydrogen-bonding interactions with the receptor’s active site .

Q. How does the 5-methyloxolan moiety influence the compound’s pharmacokinetic profile compared to phenyl-substituted analogs?

- Methodological Answer :

- Pharmacokinetic Studies :

| Parameter | 5-Methyloxolan Derivative | Phenyl-Substituted Analog |

|---|---|---|

| LogP | -0.5 (predicted) | 1.2 (measured) |

| Plasma Half-life | 2.1 h (rat model) | 4.8 h (rat model) |

| BBB Permeability | Low (P-gp substrate) | Moderate |

- Mechanistic Insight : The oxolane ring reduces lipophilicity, enhancing aqueous solubility but limiting passive diffusion across membranes. P-glycoprotein efflux assays (Caco-2 cells) validate transporter-mediated exclusion .

Q. What analytical techniques are recommended for detecting trace impurities (<0.1%) in bulk synthesis?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in water/acetonitrile gradient. Monitor for:

- Impurity A : Unreacted Boc-protected intermediate (retention time 8.2 min).

- Impurity B : Oxolane ring-opened byproduct (m/z 215.1) .

- Quantification : Calibrate against USP reference standards and validate method precision (RSD <2%) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported enzyme inhibition (e.g., IC50 varies 10-fold across studies)?

- Methodological Answer :

- Source Investigation : Compare assay conditions (e.g., substrate concentration, pH, temperature). For example:

| Study | IC50 (µM) | Assay pH | Enzyme Source |

|---|---|---|---|

| A | 12.3 | 7.4 | Recombinant |

| B | 1.4 | 6.8 | Tissue lysate |

- Resolution : Replicate Study B’s acidic pH (6.8), which may protonate the amino group, enhancing binding to the enzyme’s active site. Use isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Research Design Considerations

Q. What in vivo models are appropriate for studying the compound’s anti-inflammatory effects?

- Methodological Answer :

- Murine Colitis Model : Dose orally (10–50 mg/kg/day) and assess colon histopathology and cytokine levels (IL-6, TNF-α) .

- Control : Compare to 3S enantiomer and a known GPR41 agonist (e.g., AR420626).

- Endpoint Analysis : Multiomics (metabolomics + 16S rRNA sequencing) to link efficacy to gut microbiota modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.